molecular formula C11H15NOS B14905230 n-(4-(Methylsulfinyl)benzyl)cyclopropanamine

n-(4-(Methylsulfinyl)benzyl)cyclopropanamine

Cat. No.: B14905230
M. Wt: 209.31 g/mol
InChI Key: VYCJTMQOSHNHDW-UHFFFAOYSA-N
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Description

N-(4-(Methylsulfinyl)benzyl)cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted at the para position with a methylsulfinyl (-S(O)CH₃) moiety. The sulfinyl group introduces chirality and polarity, distinguishing it from analogs with simpler substituents (e.g., methoxy or methylthio).

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-[(4-methylsulfinylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C11H15NOS/c1-14(13)11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3

InChI Key

VYCJTMQOSHNHDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CNC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylsulfinyl)benzyl)cyclopropanamine typically involves the reaction of 4-(methylsulfinyl)benzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylsulfinyl)benzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(Methylsulfinyl)benzyl)cyclopropanamine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amine-containing compounds.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Methylsulfinyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its amine and methylsulfinyl functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-(Methylsulfinyl)benzyl)cyclopropanamine, highlighting differences in substituents, synthesis routes, and observed properties.

Compound Name Substituent (R) Molecular Formula Synthesis Method (Reference) Key Properties/Applications
N-(4-Methoxybenzyl)cyclopropanamine -OCH₃ C₁₁H₁₅NO Imine hydrogenation (general route) Higher polarity due to methoxy; used in agrochemical intermediates
N-(4-Methylbenzyl)cyclopropanamine -CH₃ C₁₁H₁₅N GOase-AdRedAm MPIR system (continuous flow) Analyzed via GC-FID; standard for reaction optimization
N-[4-(Methylthio)benzyl]-1-propanamine -SCH₃ C₁₂H₁₈NS Substitution/alkylation reactions Methylthio group enhances lipophilicity; hydrochloride salt form stable
N-(Quinolin-4-ylmethyl)cyclopropanamine Quinoline core C₁₄H₁₅N₂ Reductive amination of quinoline-4-carbaldehyde Bioactive scaffold; 91% purity achieved
N-(4-Bromobenzyl)cyclopropanamine hydrochloride -Br C₁₀H₁₁BrN₂·HCl Halogenation followed by amine coupling Bromo-substituted analogs used in cross-coupling reactions

Key Findings:

Substituent Effects on Reactivity and Polarity: The methylsulfinyl group in the target compound introduces a polar, chiral center, which is absent in methoxy (-OCH₃) or methylthio (-SCH₃) analogs. Methoxy analogs (e.g., N-(4-methoxybenzyl)cyclopropanamine) exhibit higher solubility in polar solvents compared to methylthio derivatives .

Synthetic Accessibility: Substituted benzylcyclopropanamines are commonly synthesized via imine hydrogenation (as described in Bayer’s patent ). Continuous flow systems (e.g., GOase-AdRedAm MPIR) have been optimized for N-(4-methylbenzyl)cyclopropanamine, achieving steady-state production , suggesting scalability for related compounds.

Biological and Chemical Relevance :

  • Sulfinyl-containing compounds (e.g., in ) exhibit stereospecific interactions in crystal structures, which may translate to enantioselective bioactivity in the target compound .
  • Methylthio analogs (e.g., N-[4-(methylthio)benzyl]-1-propanamine) are precursors for sulfoxides and sulfones, highlighting the versatility of sulfur-containing substituents .

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